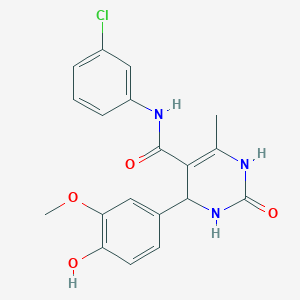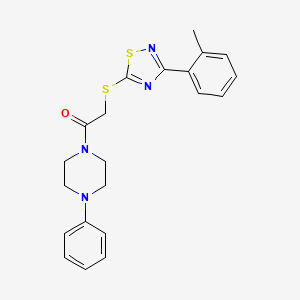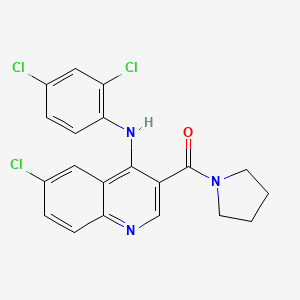
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is a chemical compound with the molecular formula C8H5F4IO3S . It has a molecular weight of 384.09 g/mol . The IUPAC name for this compound is 2-fluoro-5-iodo-4-methylphenyl trifluoromethanesulfonate .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is 1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Electrophilic Trifluoromethylthiolating Reagents
A significant application is in the development of shelf-stable electrophilic reagents for trifluoromethylthiolation, a process crucial for incorporating the trifluoromethylthio group (CF3S-) into drug molecules. This modification can improve lipophilicity, cell-membrane permeability, and chemical/metabolic stability of the compounds. Traditional methods for trifluoromethylthiolation involve harsh conditions, while the newly developed reagents, such as trifluoromethanesulfenates 1a and 1b, and N-trifluoromethylthiosaccharin (2), offer a more straightforward approach to installing the trifluoromethylthio group under mild conditions. These reagents show broad reactivity and complementarity in substrate scopes, making them attractive for drug development and synthesis of fluorinated compounds (Shao et al., 2015).
Fluorinated Hetero- and Carbocycle Synthesis
Another application is the synthesis of ring-fluorinated hetero- and carbocycles through nucleophilic cyclization of 1,1-difluoro-1-alkenes, which demonstrates the crucial role of vinylic fluorines in facilitating cyclizations that are typically disfavored. This process leads to the formation of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene, among others, showcasing the utility of fluorinated compounds in synthesizing complex structures with potential applications in medicinal chemistry (Ichikawa et al., 2002).
Fluorophilic Phosphonium Salt for Anion-Exchanger Membranes
The synthesis of highly fluorophilic phosphonium salts for use in fluorous anion-exchanger membranes is another significant application. These membranes exhibit exceptional selectivity for perfluorinated acids, suggesting potential use in analytical and purification technologies, where the measurement and removal of perfluorinated compounds are crucial (Boswell et al., 2008).
Fluoromethylation and Trifluoromethylation Reagents
Research into tetrafluoroethane β-sultone (TFES)-derived difluoromethylation and trifluoromethylation reagents represents another application area. These reagents have been extensively used in drug design and the synthesis of novel functional materials due to their effectiveness in introducing CF2 and CF3 groups into molecules, demonstrating the versatility of fluorinated reagents in medicinal chemistry and material sciences (Zhang et al., 2014).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
(2-fluoro-5-iodo-4-methylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKPAAZRCQBXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OS(=O)(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)
![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)


![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)
![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)
